molecular formula C14H10ClFO3 B5875195 2-fluorobenzyl 5-chloro-2-hydroxybenzoate

2-fluorobenzyl 5-chloro-2-hydroxybenzoate

Cat. No. B5875195
M. Wt: 280.68 g/mol
InChI Key: FPZNNULQMRNFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluorobenzyl 5-chloro-2-hydroxybenzoate is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid, which is a common organic acid found in many fruits and vegetables. This compound has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 5-chloro-2-hydroxybenzoate is not fully understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-fluorobenzyl 5-chloro-2-hydroxybenzoate has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models, and it may also have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluorobenzyl 5-chloro-2-hydroxybenzoate in lab experiments include its low toxicity and high stability. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-fluorobenzyl 5-chloro-2-hydroxybenzoate. Some of these include:
1. Further studies on its anti-inflammatory and antioxidant properties, and its potential as a drug candidate for the treatment of various diseases.
2. Investigation of its potential as a neuroprotective agent, and its ability to prevent or treat neurodegenerative diseases.
3. Exploration of its potential applications in agriculture, such as its ability to protect crops from oxidative stress and other environmental stressors.
4. Development of new synthesis methods to improve the efficiency and yield of the compound.
Overall, 2-fluorobenzyl 5-chloro-2-hydroxybenzoate is a promising compound that has the potential to make significant contributions to various fields of research. Further studies are needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 2-fluorobenzyl 5-chloro-2-hydroxybenzoate can be achieved through several methods. One of the most common methods is the reaction between 2-fluorobenzyl alcohol and 5-chloro-2-hydroxybenzoic acid in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or ethanol, and the product is obtained through a series of purification steps.

Scientific Research Applications

2-fluorobenzyl 5-chloro-2-hydroxybenzoate has been used in a variety of scientific research studies. One of the most notable applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

(2-fluorophenyl)methyl 5-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-10-5-6-13(17)11(7-10)14(18)19-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZNNULQMRNFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.